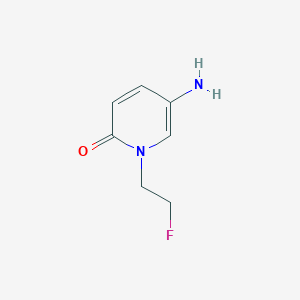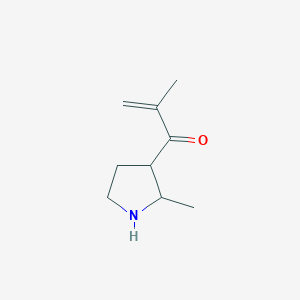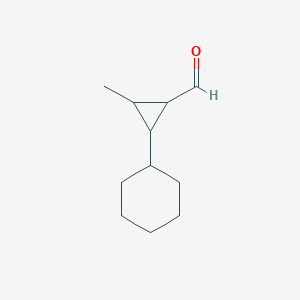
2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexyl group attached to a cyclopropane ring, which is further substituted with a methyl group and an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-Cyclohexyl-3-methylcyclopropane-1-carboxylic acid.
Reduction: 2-Cyclohexyl-3-methylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of cycloalkane reactivity.
Biology: It may be used in the synthesis of biologically active molecules or as a probe to study enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved in these reactions are typically studied using various spectroscopic and analytical techniques.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylcyclopropane: Lacks the methyl and aldehyde substituents.
3-Methylcyclopropane-1-carbaldehyde: Lacks the cyclohexyl group.
Cyclohexyl-3-methylcyclopropane: Lacks the aldehyde group.
Uniqueness
2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde is unique due to the presence of both a cyclohexyl group and an aldehyde functional group on the cyclopropane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-cyclohexyl-3-methylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-8-10(7-12)11(8)9-5-3-2-4-6-9/h7-11H,2-6H2,1H3 |
Clave InChI |
LQQSPOQITAZDRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C1C2CCCCC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



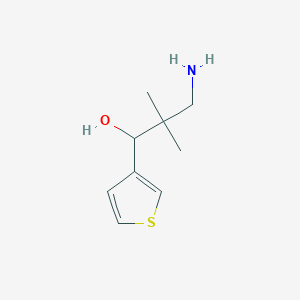
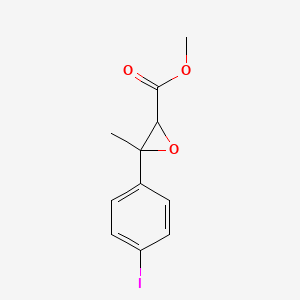
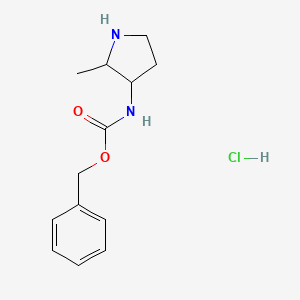
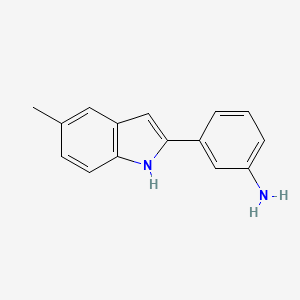
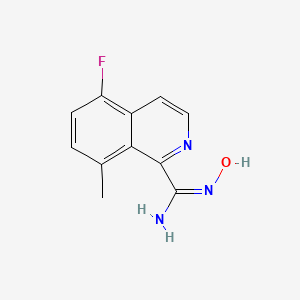
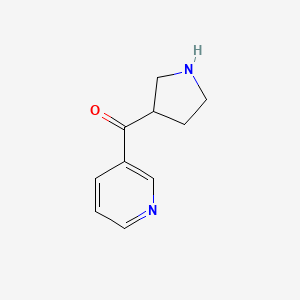
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
